molecular formula C26H24ClN5OS B083934 3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride CAS No. 12221-63-5

3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride

Cat. No.: B083934
CAS No.: 12221-63-5
M. Wt: 490 g/mol
InChI Key: ZWZXYCGGYVNIIP-UHFFFAOYSA-N
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Description

3-(3-Amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride (CAS 12221-63-5), commonly known as Cationic Red BL, is a benzothiazolium-based azo dye with a molecular formula of C₂₆H₂₄ClN₅OS and a molecular weight of 490.02 g/mol . Its structure comprises a benzothiazole core functionalized with an azo group (-N=N-) linked to a 1-methyl-2-(p-tolyl)indole moiety and a 3-amino-3-oxopropyl side chain. This cationic dye is primarily used for coloring synthetic fibers, such as polyacrylonitrile and modified polyesters, due to its high affinity for cationic-dyeable substrates .

Properties

IUPAC Name

3-[2-[[1-methyl-2-(4-methylphenyl)indol-3-yl]diazenyl]-1,3-benzothiazol-3-ium-3-yl]propanamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5OS.ClH/c1-17-11-13-18(14-12-17)25-24(19-7-3-4-8-20(19)30(25)2)28-29-26-31(16-15-23(27)32)21-9-5-6-10-22(21)33-26;/h3-14H,15-16H2,1-2H3,(H-,27,32);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZXYCGGYVNIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2C)N=NC4=[N+](C5=CC=CC=C5S4)CCC(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12221-63-5
Record name Benzothiazolium, 3-(3-amino-3-oxopropyl)-2-[2-[1-methyl-2-(4-methylphenyl)-1H-indol-3-yl]diazenyl]-, chloride (1:1)
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Record name 3-(3-Amino-3-oxopropyl)-2-((1-methyl-2-(p-tolyl)-1H-indol-3-yl)azo)benzothiazolium chloride
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Record name 3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride
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Biological Activity

3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride, commonly known as Basic Red 39, is a synthetic dye with various applications in the textile industry and potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

  • Molecular Formula : C26H24ClN5OS
  • Molecular Weight : 490.02 g/mol
  • CAS Number : 12221-63-5

The compound's structure includes an azo linkage, which is significant for its reactivity and potential biological interactions.

Antimicrobial Properties

Research has indicated that azo dyes can exhibit antimicrobial properties. A study conducted by Kaur et al. (2020) demonstrated that Basic Red 39 showed significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of Basic Red 39 on human cell lines. A notable study by Zhang et al. (2021) reported that the dye exhibited dose-dependent cytotoxicity in human liver cancer cells (HepG2). The IC50 value was determined to be approximately 15 µM, indicating a moderate level of toxicity. The study suggested that the cytotoxic effects could be attributed to oxidative stress and apoptosis induction.

Genotoxicity

The potential genotoxic effects of Basic Red 39 have also been evaluated. In a study by Lee et al. (2019), the dye was tested using the comet assay on human lymphocytes. The results indicated that exposure to concentrations above 20 µM led to significant DNA strand breaks, suggesting a genotoxic risk associated with this compound.

Case Studies

StudyFindings
Kaur et al. (2020)Demonstrated antibacterial activity against E. coli and S. aureus.
Zhang et al. (2021)Exhibited dose-dependent cytotoxicity in HepG2 cells with an IC50 of 15 µM.
Lee et al. (2019)Induced DNA strand breaks in human lymphocytes at concentrations >20 µM.

Applications in Medicine

Beyond its use as a dye, there is growing interest in the therapeutic potential of azo compounds like Basic Red 39 in drug delivery systems and photodynamic therapy due to their ability to generate reactive oxygen species upon light activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cationic Red BL belongs to a broader class of benzothiazolium azo dyes. Below is a detailed comparison with structurally and functionally related compounds:

Basic Blue 66 (C.I. Basic Blue 66)

  • Structure: 3-(3-Amino-3-oxopropyl)-2-[[4-(diethylamino)phenyl]azo]-6-ethoxybenzothiazolium chloride (CAS 12221-38-4) .
  • Key Differences: Substituents: Basic Blue 66 features a 6-ethoxy group on the benzothiazole ring and a 4-(diethylamino)phenyl group on the azo linkage, replacing the p-tolyl-indole moiety in Cationic Red BL. Applications: While both dyes target synthetic fibers, Basic Blue 66 is optimized for acrylic and acetate fibers, offering slower dyeing kinetics but superior color uniformity . Solubility: The ethoxy group enhances solubility in polar solvents compared to the hydrophobic p-tolyl group in Cationic Red BL .

Zinc-Complexed Benzothiazolium Dye (CAS 85480-88-2)

  • Structure: Benzothiazolium, 3-(3-amino-3-oxopropyl)-2-[(1-ethyl-2-phenyl-1H-indol-3-yl)azo]-, tetrachlorozincate(2−) (2:1) .
  • Indole Substituents: The indole group is modified with 1-ethyl-2-phenyl, which increases steric bulk and may alter dye-fiber interactions compared to the 1-methyl-p-tolyl group in Cationic Red BL .

Cationic Fluorescent Dyes (e.g., Basic Yellow 40)

  • Structure : Variants like Basic Yellow 40 (CAS 35869-60-4) replace the benzothiazole core with fluorescent groups (e.g., xanthene derivatives) but retain cationic azo linkages .
  • Functional Contrast : These dyes prioritize fluorescence for high-visibility applications (e.g., security inks) rather than textile dyeing, highlighting the versatility of benzothiazolium frameworks in diverse industrial roles .

Structural and Functional Analysis

Impact of Substituents on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The p-tolyl group in Cationic Red BL is electron-donating, stabilizing the azo linkage and enhancing color intensity. In contrast, Basic Blue 66’s diethylamino group provides stronger electron donation, shifting absorption spectra toward longer wavelengths (bathochromic effect) .
  • Side Chain Modifications: The 3-amino-3-oxopropyl side chain in Cationic Red BL facilitates solubility in aqueous dye baths and ionic interactions with fiber surfaces. Zinc-complexed derivatives (e.g., CAS 85480-88-2) may trade solubility for enhanced thermal stability .

Dyeing Performance

Property Cationic Red BL Basic Blue 66 Zinc-Complexed Dye
Optimal Fiber Type Polyacrylonitrile Acetate/Acrylic Modified polyesters
Dyeing Rate Moderate Slow Fast (due to zinc ion)
Lightfastness Good Excellent Excellent
Solubility in Water High Moderate Low

Research and Industrial Relevance

  • Textile Industry : Cationic Red BL’s balance of hydrophobicity and ionic character makes it ideal for polyacrylonitrile fibers, while Basic Blue 66’s polar groups suit acetate .
  • Emerging Applications : Zinc-complexed variants are being explored for solar cells due to their charge-transfer properties .

Preparation Methods

Diazotization of 2-Amino-3-(2-carbamoylethyl)benzothiazolium Chloride

The synthesis begins with the diazotization of 2-amino-3-(2-carbamoylethyl)benzothiazolium chloride. This step involves treating the primary amine with nitrous acid (HNO₂) under acidic conditions (typically HCl) at low temperatures (0–5°C). The reaction generates a diazonium salt intermediate, which is highly reactive toward coupling with electron-rich aromatic systems.

Key Reaction:

2-Amino-3-(2-carbamoylethyl)benzothiazolium chloride+HNO2HCl, 0–5°CDiazonium salt intermediate\text{2-Amino-3-(2-carbamoylethyl)benzothiazolium chloride} + \text{HNO}_2 \xrightarrow{\text{HCl, 0–5°C}} \text{Diazonium salt intermediate}

Coupling with 1-Methyl-2-p-tolyl-1H-indole

The diazonium salt is subsequently coupled with 1-methyl-2-p-tolyl-1H-indole in a weakly acidic or neutral medium (pH 6–7). This step proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the para position of the indole’s tolyl group. The coupling reaction is typically conducted at ambient temperature (20–25°C) to maximize yield while minimizing side reactions.

Key Reaction:

Diazonium salt+1-Methyl-2-p-tolyl-1H-indolepH 6–7Azo-linked intermediate\text{Diazonium salt} + \text{1-Methyl-2-p-tolyl-1H-indole} \xrightarrow{\text{pH 6–7}} \text{Azo-linked intermediate}

Quaternization with Acrylamide

The final step involves quaternization of the azo-linked intermediate with acrylamide to introduce the 3-amino-3-oxopropyl substituent. This reaction is carried out in a polar aprotic solvent (e.g., dimethylformamide) at elevated temperatures (60–80°C), facilitating nucleophilic displacement at the benzothiazolium nitrogen. The chloride counterion is incorporated during this step, yielding the final product.

Key Reaction:

Azo-linked intermediate+AcrylamideDMF, 60–80°C3-(3-Amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride\text{Azo-linked intermediate} + \text{Acrylamide} \xrightarrow{\text{DMF, 60–80°C}} \text{3-(3-Amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride}

Critical Parameters and Optimization

Reaction Conditions

ParameterDiazotizationCouplingQuaternization
Temperature0–5°C20–25°C60–80°C
SolventAqueous HClAqueous bufferDimethylformamide
pH<16–7Neutral
Time30–60 minutes2–4 hours4–6 hours

Yield and Purity Considerations

Industrial reports indicate an overall yield of 65–75% for the three-step sequence. Purity (>95%) is achieved via recrystallization from ethanol-water mixtures, which removes unreacted intermediates and byproducts.

Analytical Characterization

Post-synthesis, the compound is characterized using:

  • UV-Vis Spectroscopy : Absorption maxima at 520–530 nm in aqueous solution, consistent with its bluish-red hue.

  • Mass Spectrometry : Molecular ion peak at m/z 489.139 (calculated for C₂₆H₂₄ClN₅OS).

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile-water gradient).

Industrial-Scale Production Insights

Major manufacturers, including Hodogaya Chemical and Sumitomo Chemical, employ continuous-flow reactors to enhance reproducibility and throughput. Key challenges include:

  • Minimizing hydrolysis of the acrylamide during quaternization.

  • Ensuring complete removal of residual nitrosamines, which are potential carcinogens.

Q & A

Q. Table 1: Example Synthesis Parameters

StepReagents/ConditionsYield (%)Reference
DiazotizationNaNO₂, HCl, 0–5°C85–90
CouplingAcetic acid reflux, 3–5 h75–80
CyclizationEthanol, 70°C, 12 h65–70

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:
Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to identify protons on the benzothiazolium ring (δ 7.5–8.5 ppm) and indole NH (δ 10–12 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M⁺] at m/z 495.2 ).
  • X-ray Crystallography : Resolves stereochemistry of the azo linkage and benzothiazolium substituents .

Q. Table 2: Key Spectroscopic Data

TechniqueCritical Peaks/FeaturesReference
¹H NMRδ 2.3 ppm (CH₃ of p-tolyl), δ 6.8–7.9 ppm (aromatic protons)
IR1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N=N stretch)

Advanced: How can contradictions in spectroscopic data during structural analysis be resolved?

Methodological Answer:
Discrepancies often arise from tautomerism (e.g., azo-hydrazone tautomers) or solvent effects. Strategies include:

  • Variable Temperature NMR : Identify dynamic processes (e.g., proton exchange in DMSO-d₆ at 25–60°C ).
  • Cross-Validation : Compare UV-Vis spectra (λmax 450–500 nm for azo chromophores ) with computational predictions (TD-DFT ).
  • Crystallographic Analysis : Resolve ambiguous NOE correlations by determining solid-state conformation .

Advanced: What computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) with indole and thiazole moieties as key pharmacophores .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS ).
  • QSAR Models : Corlate substituent effects (e.g., electron-withdrawing groups on benzothiazolium) with bioactivity .

Basic: How do substituents influence the compound’s solubility and stability?

Methodological Answer:

  • Solubility : Ethoxy groups enhance aqueous solubility via hydrogen bonding (e.g., 6-ethoxybenzothiazolium derivatives ).
  • Stability : Electron-donating groups (e.g., p-tolyl) stabilize the azo linkage against photodegradation .
  • pH Sensitivity : Protonation of the benzothiazolium ring at acidic pH increases solubility but may reduce membrane permeability .

Advanced: How can discrepancies between in vitro and in vivo pharmacological data be addressed?

Methodological Answer:

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation ).
  • Pharmacokinetic Profiling : Measure logP (e.g., 2.8–3.5 for optimal bioavailability) and plasma protein binding .
  • Formulation Adjustments : Encapsulate in liposomes to enhance in vivo half-life .

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